molecular formula C20H22N4O4 B257904 (S)-N-(3,5-dimethoxyphenyl)-3-methyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide

(S)-N-(3,5-dimethoxyphenyl)-3-methyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide

Cat. No. B257904
M. Wt: 382.4 g/mol
InChI Key: HKGATCHOHCICAI-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-(3,5-dimethoxyphenyl)-3-methyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of (S)-N-(3,5-dimethoxyphenyl)-3-methyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of enzymes involved in inflammation and pain, leading to its anti-inflammatory and analgesic properties. It has also been shown to induce apoptosis in cancer cells, leading to its anti-cancer properties.
Biochemical and Physiological Effects:
(S)-N-(3,5-dimethoxyphenyl)-3-methyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to induce apoptosis in cancer cells, leading to its potential as an anti-cancer agent. The compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-N-(3,5-dimethoxyphenyl)-3-methyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide in lab experiments include its potential as a therapeutic agent in the treatment of various diseases. The compound has shown promising results in preclinical studies and may have fewer side effects compared to other drugs currently available. However, the limitations of using this compound in lab experiments include the limited understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on (S)-N-(3,5-dimethoxyphenyl)-3-methyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide. One direction is to further investigate its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further research is needed to evaluate its safety and efficacy in clinical trials. Overall, (S)-N-(3,5-dimethoxyphenyl)-3-methyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide has shown promising results in preclinical studies and may have potential as a therapeutic agent in the future.

Synthesis Methods

The synthesis of (S)-N-(3,5-dimethoxyphenyl)-3-methyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide involves the reaction of 3,5-dimethoxyaniline, 4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine, and (S)-3-methyl-2-butanone in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

(S)-N-(3,5-dimethoxyphenyl)-3-methyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide has shown potential as a therapeutic agent in the treatment of various diseases. It has been studied extensively for its anti-inflammatory, analgesic, and anti-cancer properties. The compound has shown promising results in preclinical studies, and further research is being carried out to evaluate its efficacy in clinical trials.

properties

Product Name

(S)-N-(3,5-dimethoxyphenyl)-3-methyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

(2S)-N-(3,5-dimethoxyphenyl)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C20H22N4O4/c1-12(2)18(24-20(26)16-7-5-6-8-17(16)22-23-24)19(25)21-13-9-14(27-3)11-15(10-13)28-4/h5-12,18H,1-4H3,(H,21,25)/t18-/m0/s1

InChI Key

HKGATCHOHCICAI-SFHVURJKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C3=CC=CC=C3N=N2

SMILES

CC(C)C(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C3=CC=CC=C3N=N2

Canonical SMILES

CC(C)C(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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